molecular formula C11H12O4 B172441 Methyl 2-acetoxy-4-methylbenzoate CAS No. 13515-12-3

Methyl 2-acetoxy-4-methylbenzoate

Cat. No.: B172441
CAS No.: 13515-12-3
M. Wt: 208.21 g/mol
InChI Key: RUYFFNFPEXHQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetoxy-4-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13515-12-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetyloxy-4-methylbenzoate

InChI

InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)10(6-7)15-8(2)12/h4-6H,1-3H3

InChI Key

RUYFFNFPEXHQML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

Synonyms

Benzoic acid, 2-(acetyloxy)-4-Methyl-, Methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-hydroxy-4-methylbenzoate (19.7 g, 0.119 mole) in pyridine (15 ml) was treated with acetic anhydride (15 ml, 16.23 g, 0.158 mol). The reaction was stirred at ambient temperature overnight and then the solvent evaporated. The residue was dissolved in CH2Cl2 and the solution washed with 2N aqueous HCl, water, saturated aqueous NaHCO3 solution, dried (MgSO4) and evaporated to give methyl 2-acetoxy-4-methylbenzoate which was used without further purification (24.58 g, 99%).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.